

Initial Studies on the Efficacy of Olodanrigan: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial preclinical and clinical studies investigating the efficacy of **Olodanrigan** (EMA401), a selective, peripherally restricted Angiotensin II Type 2 (AT2) receptor antagonist, for the treatment of neuropathic pain.

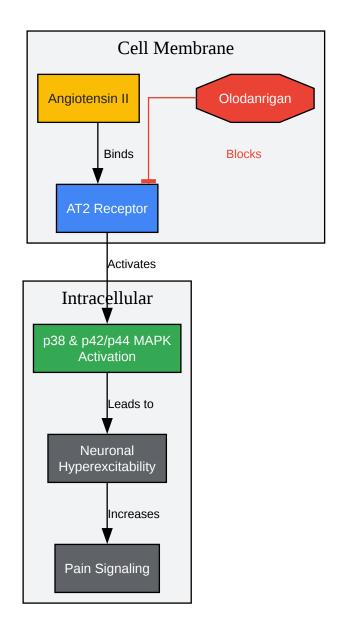
Core Mechanism of Action

Olodanrigan exerts its analgesic effects by selectively blocking the AT2 receptor. In pathological states like neuropathic pain, Angiotensin II (AngII) signaling through the AT2 receptor is upregulated in sensory neurons. This activation leads to the phosphorylation of key intracellular kinases, p38 and p42/p44 mitogen-activated protein kinases (MAPK), contributing to neuronal hyperexcitability and pain signaling. **Olodanrigan** inhibits this cascade, thereby reducing the hyperexcitability of dorsal root ganglion (DRG) neurons.[1][2][3]

Signaling Pathway

The proposed signaling pathway for **Olodanrigan**'s mechanism of action is detailed below. Angiotensin II (AngII), upon binding to the AT2 receptor, initiates a signaling cascade that results in the activation of p38 and p42/p44 MAPK. This activation heightens neuronal excitability. **Olodanrigan** acts as a direct antagonist at the AT2 receptor, preventing this downstream signaling.





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Caption: Olodanrigan's mechanism of action at the AT2 receptor.

Preclinical Efficacy

Initial preclinical studies demonstrated the potential of AT2 receptor antagonism in rodent models of neuropathic pain.

In Vivo Efficacy in Chronic Constriction Injury (CCI) Model



The racemate of **Olodanrigan**, known as EMA400, was evaluated in a rat model of neuropathic pain induced by chronic constriction injury (CCI) of the sciatic nerve.

Compound	Animal Model	Route of Administration	Efficacy Endpoint	ED50 (mg/kg)
EMA400 (racemate)	CCI Rat Model	Intraperitoneal (i.p.)	Anti-allodynia	0.013[1][3]

Table 1: Preclinical In Vivo Efficacy of EMA400

Experimental Protocol: CCI Model of Neuropathic Pain

The Chronic Constriction Injury (CCI) model is a standard preclinical model for inducing neuropathic pain. The following is a generalized protocol.

- Animal Subjects: Adult male Sprague-Dawley or Wistar rats are typically used.
- Anesthesia: The animal is anesthetized using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
- Surgical Procedure:
 - The common sciatic nerve on one side (e.g., the left hind limb) is exposed through a small incision at the mid-thigh level.
 - Proximal to the sciatic trifurcation, four loose ligatures are tied around the nerve using chromic gut or silk sutures.
 - The ligatures are tied with just enough tension to cause a slight constriction without arresting epineural circulation.
- Post-Operative Care: The incision is closed, and the animal is allowed to recover. Postoperative analgesics may be administered.
- · Behavioral Testing:

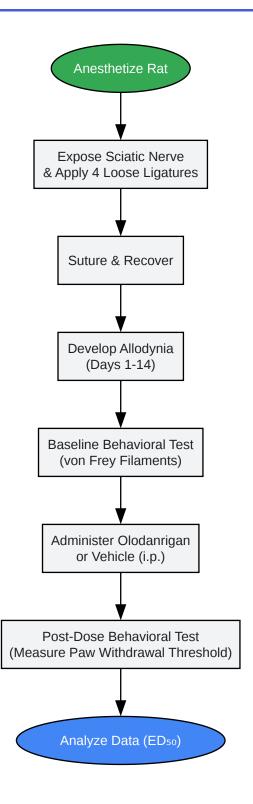
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- Animals develop signs of neuropathic pain, such as mechanical allodynia (pain response to a non-painful stimulus), over several days.
- Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold (the filament force at which the animal withdraws its paw) is measured. A lower threshold in the injured paw compared to the contralateral paw indicates allodynia.
- Drug Administration: Test compounds (e.g., EMA400) are administered, typically via intraperitoneal injection, and behavioral testing is repeated at various time points post-dosing to determine the compound's effect on the withdrawal threshold.





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Caption: Experimental workflow for the CCI neuropathic pain model.

Clinical Efficacy Studies



Following promising preclinical results, **Olodanrigan** advanced to clinical development, with an initial Phase 2a study followed by two larger Phase 2b studies.

Phase 2a Proof-of-Concept Study (Postherpetic Neuralgia)

An initial randomized, double-blind, placebo-controlled Phase 2a study was conducted to evaluate the efficacy and safety of **Olodanrigan** in patients with postherpetic neuralgia (PHN). [3][4]

Parameter	Olodanrigan (100 mg b.i.d.)	Placebo	p-value
Number of Patients	92	91	N/A
Baseline Mean Pain Score (NRS)	Not Reported	Not Reported	N/A
Mean Reduction in Pain Score (Days 22- 28)	-2.29 (SD 1.75)	-1.60 (SD 1.66)	0.0066
Adjusted LS Mean Difference (95% CI)	-0.69 (-1.19 to -0.20)	N/A	N/A

Table 2: Efficacy Results of Phase 2a Study in PHN Patients[3][4]

Phase 2b Clinical Studies (EMPHENE & EMPADINE)

Two larger Phase 2b studies were initiated: EMPHENE (NCT03094195) in patients with PHN and EMPADINE (NCT03297294) in patients with painful diabetic neuropathy (PDN).[5][6] Both studies were terminated prematurely due to preclinical toxicity findings in a long-term animal study, and therefore were underpowered to demonstrate statistical significance for their primary endpoints.[5][7][8]



Study (Indicatio n)	Treatmen t Arm	N	Baseline Mean Pain Score (NRS)	LS Mean Change from Baseline at Week 12	Treatmen t Differenc e vs. Placebo (95% CI)	p-value
EMPHENE (PHN)	Placebo b.i.d.	43	6.6	-1.8	N/A	N/A
Olodanriga n 25 mg b.i.d.	44	6.5	-2.3	-0.5 (-1.6 to 0.7)	0.408[9]	
Olodanriga n 100 mg b.i.d.	42	6.5	-2.3	-0.5 (-1.6 to 0.6)	0.35[6]	_
EMPADIN E (PDN)	Placebo b.i.d.	69	6.5	-1.2	N/A	N/A
Olodanriga n 100 mg b.i.d.	68	6.4	-1.8	-0.6 (-1.4 to 0.1)	0.10[6]	

Table 3: Efficacy Results of Terminated Phase 2b Studies

Clinical Trial Protocol: Phase 2b Study Design (General)

The EMPHENE and EMPADINE studies followed a similar design.

- Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[5][10]
- Patient Population: Adults with a diagnosis of postherpetic neuralgia for at least 6 months
 (EMPHENE) or painful diabetic neuropathy for at least 1 year (EMPADINE).[5][6]
- Key Inclusion Criteria: Average 24-hour pain score of ≥4 on an 11-point Numeric Rating Scale (NRS) during the baseline period.

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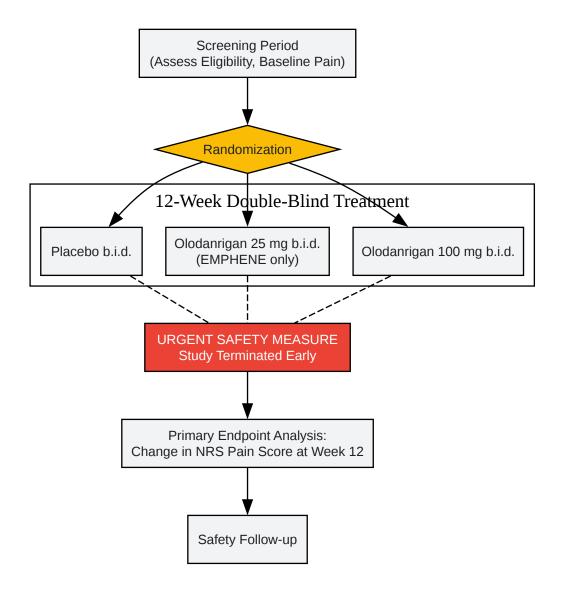




• Randomization:

- EMPHENE: Patients randomized 1:1:1 to placebo, Olodanrigan 25 mg b.i.d., or
 Olodanrigan 100 mg b.i.d.[6]
- EMPADINE: Patients randomized 1:1 to placebo or **Olodanrigan** 100 mg b.i.d.[6]
- Treatment Period: 12 weeks of double-blind treatment.[6]
- Primary Efficacy Endpoint: Change from baseline to Week 12 in the weekly mean of the 24-hour average pain score, recorded daily by patients using an electronic diary.[5][6]
- Study Termination: An Urgent Safety Measure was implemented to discontinue study treatment immediately following reports of hepatotoxicity in a concurrent long-term non-clinical study. Patients returned for additional safety assessments.[7][10]





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Caption: Generalized workflow for the Phase 2b clinical trials.

Summary and Conclusion

Initial studies on **Olodanrigan** demonstrated a clear biological rationale and promising early-stage efficacy for the treatment of neuropathic pain. Preclinical work established a potent antiallodynic effect in a validated animal model. This was followed by a statistically significant and clinically meaningful reduction in pain for patients with postherpetic neuralgia in a Phase 2a proof-of-concept trial.[3][4] However, subsequent larger Phase 2b trials in both PHN and painful diabetic neuropathy were terminated prematurely.[5][6] While numerical trends favored **Olodanrigan** in these studies, the early termination meant they were underpowered to provide conclusive evidence of efficacy. The development of **Olodanrigan** was halted due to



unforeseen toxicity in long-term non-clinical studies, a finding not observed in the clinical trial participants.[5][11] Despite the ultimate discontinuation of its development, the initial studies on **Olodanrigan** provided valuable clinical validation for the AT2 receptor as a novel target for non-opioid analgesics in neuropathic pain states.

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